Lipophilicity Advantage: ACD/LogP of 2.68 vs. 1.91 for the Unsubstituted Phenyl Analog
The 4-bromophenyl substituent increases predicted lipophilicity by +0.77 ACD/LogP units relative to the unsubstituted phenyl analog (CAS 866837-96-9), both values generated using the ACD/Labs Percepta Platform v14.00 under identical algorithmic conditions . This difference propagates to ACD/LogD (pH 7.4): 2.53 for the target vs. 1.66 for the phenyl analog (+0.87), and to ACD/BCF (pH 7.4): 49.68 vs. 10.76, representing a 362% increase in predicted bioconcentration factor. Other predicted properties shift accordingly: density 1.6±0.1 vs. 1.3±0.1 g/cm³, and boiling point 450.5±35.0 vs. 413.0±25.0 °C. Polar surface area remains identical at 70 Ų for both compounds, indicating that the lipophilicity increase is achieved without sacrificing hydrogen-bonding capacity.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) and distribution coefficient (ACD/LogD pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogP = 2.68; ACD/LogD (pH 7.4) = 2.53; ACD/BCF (pH 7.4) = 49.68 |
| Comparator Or Baseline | Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate (CAS 866837-96-9): ACD/LogP = 1.91; ACD/LogD (pH 7.4) = 1.66; ACD/BCF (pH 7.4) = 10.76 |
| Quantified Difference | ΔLogP = +0.77 (40% increase); ΔLogD (pH 7.4) = +0.87 (52% increase); ΔBCF = +38.92 (362% increase) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00; both compounds evaluated under identical prediction protocol |
Why This Matters
A +0.77 LogP difference is sufficient to alter membrane permeability, protein binding, and pharmacokinetic profile in a screening cascade, making the 4-bromo analog the preferred choice when higher lipophilicity is required without introducing additional hydrogen-bond donors or acceptors.
